molecular formula C23H29N5O2 B561997 2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one CAS No. 1020719-22-5

2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one

Cat. No. B561997
M. Wt: 412.549
InChI Key: IVIVGYTUQVJVPF-SGEUAGPISA-N
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Description

2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one, also known as 2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one, is a useful research compound. Its molecular formula is C23H29N5O2 and its molecular weight is 412.549. The purity is usually 95%.
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Scientific Research Applications

Pharmacophoric Groups in Antipsychotic Agents

The compound's pharmacophoric groups, specifically arylcycloalkylamines, including phenyl piperidines and piperazines and their arylalkyl substituents, are essential in the potency and selectivity of binding affinity at D(2)-like receptors. These groups exemplify several antipsychotic agents, indicating that the composite structure of these moieties is crucial for their selectivity and potency at D(2)-like receptors (Sikazwe et al., 2009).

Triazole Derivatives in Drug Development

Triazole derivatives, including the 1,2,4-triazole ring found in the compound, are highlighted for their diverse biological activities and potential in drug development. Their importance is underlined by the broad range of activities such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This versatility makes triazoles, including 1,2,4-triazoles, significant in the pharmaceutical industry for developing new drugs with various therapeutic uses (Ferreira et al., 2013).

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

The chemical's role in synthesizing ligands for D2-like receptors has implications for treating neuropsychiatric disorders. The structure-function relationship of such compounds, including the importance of aromatic moiety, cyclic amine, and aromatic/heteroaromatic lipophilic fragment, suggests their therapeutic potential in schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).

Role in Synthesizing Heterocyclic Compounds

The compound's structural features contribute to synthesizing heterocyclic compounds, including 1,2,4-triazoles. These compounds are vital for creating new drugs due to their wide spectrum of biological activities. Their application spans from antimicrobial to antifungal and antiviral activities, emphasizing the importance of such structures in medicinal chemistry (Rani & Kumari, 2020).

Contributions to Biological and Pharmacological Research

The synthesis and study of 1,2,4-triazole derivatives, such as those related to the compound , offer promising directions in scientific research. These derivatives exhibit a range of biological and pharmacological activities, which are crucial for developing new therapeutic agents. The versatility and potential of these compounds in various applications highlight their significance in research and development (Ohloblina, 2022).

properties

IUPAC Name

4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-(3,3,4,4,4-pentadeuteriobutan-2-yl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-4-18(2)28-23(29)27(17-24-28)21-7-5-19(6-8-21)25-13-15-26(16-14-25)20-9-11-22(30-3)12-10-20/h5-12,17-18H,4,13-16H2,1-3H3/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIVGYTUQVJVPF-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661847
Record name 2-[(3,3,4,4,4-~2~H_5_)Butan-2-yl]-4-{4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one

CAS RN

1020719-22-5
Record name 2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl-2,2,3,3,3-d5)-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,3,4,4,4-~2~H_5_)Butan-2-yl]-4-{4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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